(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol
Beschreibung
(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol: is a chiral compound featuring a benzimidazole moiety attached to a phenyl ring, which is further connected to an ethan-1-ol group
Eigenschaften
Molekularformel |
C15H14N2O |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(1R)-1-[4-(benzimidazol-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C15H14N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-11,18H,1H3/t11-/m1/s1 |
InChI-Schlüssel |
CXJSBDJEFFPWRT-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment to Phenyl Ring: The benzimidazole is then attached to a phenyl ring through a suitable linker, often involving a Suzuki-Miyaura cross-coupling reaction.
Introduction of Ethan-1-ol Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ethan-1-ol group can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: The benzimidazole moiety can be reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Various benzimidazole derivatives.
Substitution: Functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as carbonic anhydrase, which is relevant in the treatment of glaucoma and other conditions.
Medicine:
Anticancer Activity: The compound has shown promise in preclinical studies as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines.
Industry:
Wirkmechanismus
The mechanism of action of (1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Pathways Involved: The inhibition of enzymes like carbonic anhydrase affects various biological pathways, including those involved in pH regulation and ion transport.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole Derivatives: Compounds like 2-(4-methylphenyl)-1H-benzimidazole share structural similarities and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1-(4-chlorophenyl)-1H-1,2,3-triazole also show comparable enzyme inhibition properties.
Uniqueness:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
